Melezitose
Overview
Description
Melezitose is a nonreducing trisaccharide sugar that is less sweet than sucrose . It is produced by many plant sap-eating insects, including aphids . This sugar is beneficial to the insects as it reduces the stress of osmosis by reducing their own water potential .
Synthesis Analysis
Melezitose can be synthesized by a glucosyltransferase activity in Metschnikowia reukaufii cell extracts . The main product synthesized was the trisaccharide isomelezitose . Some novel derivatives of melezitose are prepared by transferring an acetyl from the 4- to the 6-position after detritylation .Molecular Structure Analysis
The molecular formula of Melezitose is C18H32O16 . Its molecular weight is 504.4 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
In the case of high osmolality in the phloem sap, hemipteran species counteract osmotic pressure by producing oligosaccharides such as melezitose . Melezitose can be partially hydrolyzed to glucose and turanose .Physical And Chemical Properties Analysis
The physical and chemical properties of Melezitose include a molecular formula of C18H32O16 and a molecular weight of 504.4 g/mol .Scientific Research Applications
Metabolic Marker and Microorganism Culture
Melezitose is utilized as a metabolic marker to differentiate between melezitose fermenting microorganisms. It also serves as a carbon source for cultivating specific microorganisms, demonstrating its importance in microbiological studies and applications (Behera & Balaji, 2021).
Surfactant and Excipient in Pharmaceuticals
The sugar has potential uses as a surfactant and excipient, helping to stabilize pharmaceuticals. This highlights its role in enhancing the efficacy and stability of drugs (Behera & Balaji, 2021).
Lyoprotectant and Cryoprotectant
In various industrial applications, melezitose functions as a lyoprotectant or cryoprotectant, protecting substances during freeze-drying or freezing processes (Behera & Balaji, 2021).
Food and Cosmetic Industry
It enhances edibility in the food industry and serves as a hair smoothening agent in cosmetics, showcasing its versatility across different industries (Behera & Balaji, 2021).
Fisheries and Aquaculture
Melezitose provides protective and nourishing effects in fisheries and aquaculture industries, indicating its value in enhancing the health and viability of aquatic organisms (Behera & Balaji, 2021).
Entomological Research and Biocontrol
In entomological research, melezitose is used to study insect longevity and niche differentiation. It also acts as a biocontrol agent, playing a role in pest management strategies (Behera & Balaji, 2021).
Radiation Dosimetry
Melezitose has been studied for its use in radiation dosimetry, demonstrating its potential in measuring and monitoring radiation exposure (Chazhoor & Mishra, 1988).
Chemical Synthesis
Research has explored the reactivity of melezitose under various conditions, contributing to the understanding of its chemical properties and potential applications in synthetic chemistry (Besset et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIZNVHXZXRPDR-WSCXOGSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883458 | |
Record name | Melezitose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Melezitose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Melezitose | |
CAS RN |
597-12-6 | |
Record name | (+)-Melezitose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melezitose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Melezitose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melizitose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELEZITOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T25QN29L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Melezitose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 °C | |
Record name | Melezitose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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